MM41 is classified as a naphthalene diimide derivative, which is a category of compounds known for their ability to interact with nucleic acids. The compound's classification as a G-quadruplex ligand highlights its role in targeting specific DNA structures that are often associated with oncogenic processes .
The synthesis of MM41 involves several key steps that typically include:
The specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to yield MM41 with high efficiency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of MM41 features a tetra-substituted naphthalene core with diimide functional groups that facilitate its interaction with DNA. The arrangement allows for effective stacking on G-quadruplex structures, which are critical in telomere maintenance and gene regulation.
MM41 primarily participates in non-covalent interactions with DNA structures rather than traditional chemical reactions. Its mechanism involves:
The binding affinity and specificity of MM41 can be quantitatively assessed using techniques like fluorescence resonance energy transfer (FRET) assays, which measure the stabilization effect on G-quadruplex structures under various conditions .
The mechanism by which MM41 exerts its biological effects involves:
Research indicates that compounds like MM41 can significantly reduce telomerase activity in cancer cells, leading to reduced cell viability and increased apoptosis in targeted cell lines .
Relevant data from studies indicate that the thermal stability and solubility characteristics are critical for its application in biological assays .
MM41 has significant potential applications in scientific research, particularly in:
MM41 (CAS 1429028-96-5) is a tetra-substituted naphthalene diimide compound classified as a selective DNA G-quadruplex (G4) stabilizer. Its core structure features a planar naphthalene diimide chromophore that facilitates π-π stacking onto terminal G-tetrads of quadruplex DNA, while cationic side chains (morpholine and piperazine groups) enhance electrostatic interactions with the anionic phosphate backbone of DNA grooves and loops. This design confers high affinity for intramolecular G4 structures prevalent in human telomeric regions (TTAGGG)n and promoter sequences of oncogenes like BCL-2 and k-RAS. Unlike intercalators targeting duplex DNA, MM41 binds the tertiary structure of pre-folded G4s through combined stacking, hydrogen bonding, and water-mediated interactions, achieving stabilization energies (ΔTm > 20°C) significantly above background duplex binding [1] [4] [10].
Table 1: Core Characteristics of MM41
Property | Specification |
---|---|
Chemical Class | Tetra-substituted naphthalene diimide |
Molecular Formula | C₄₄H₆₆N₁₀O₆ |
Molecular Weight | 831.06 g/mol |
Primary Target | DNA G-quadruplexes |
Binding Mode | Terminal G-tetrad stacking & groove interactions |
Selectivity | Preferential stabilization of promoter/telomeric G4s over duplex DNA |
MM41 emerged from structure-based optimization of earlier naphthalene diimide scaffolds (e.g., bisubstituted analogs) to enhance G4 affinity and cellular penetration. Early G4 ligands like telomestatin and BRACO-19 demonstrated proof-of-concept for telomerase inhibition but exhibited poor pharmacokinetics. MM41 was engineered with flexible cationic side chains to improve water solubility and nuclear uptake, evidenced by rapid accumulation in cell nuclei within 30 minutes of administration. Its discovery marked a shift toward targeting promoter G4s beyond telomeres, driven by genomic studies linking G4 enrichment to oncogene regulation. Preclinical validation in pancreatic cancer models (2015) demonstrated unprecedented in vivo efficacy, positioning MM41 as a lead compound for next-generation G4 therapeutics [2] [4] [7].
G-quadruplex stabilization represents a paradigm-shifting anticancer strategy by targeting non-canonical DNA structures implicated in oncogenesis. Over 370,000 putative G4 sequences exist in the human genome, with significant enrichment in promoters of >50% of human oncogenes (e.g., MYC, k-RAS, BCL-2). Stabilizing these G4s by ligands like MM41 induces:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7